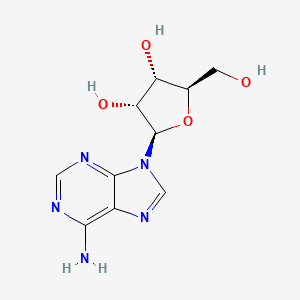

2',3'-O-Isopropylideneadenosine-13C5

Descripción

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been reported in Acanthus ilicifolius, Acanthus ebracteatus, and other organisms with data available.

Propiedades

IUPAC Name |

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRDTQYFTABQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5536-17-4, 4005-33-8, 3080-29-3, 2946-52-3, 3228-71-5, 58-61-7, 524-69-6 | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC91041 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vidarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=247519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC87676 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87676 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-.alpha.-D-Xylofuranosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3228-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | adenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylosyladenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7359 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

2',3'-O-Isopropylideneadenosine-13C5: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of a Key Labeled Nucleoside Analog in Modern Research

2',3'-O-Isopropylideneadenosine-13C5 is a stable isotope-labeled derivative of the endogenous nucleoside adenosine. This compound serves as a critical tool in a variety of research and development applications, from the synthesis of novel therapeutic agents to the intricate study of cellular metabolic pathways. Its unique structural features, combining a protecting group with isotopic labeling, make it an invaluable asset for scientists in biochemistry, medicinal chemistry, and pharmacology.

Core Applications and Significance

The primary utility of this compound stems from two key features: the isopropylidene protecting group and the incorporation of five Carbon-13 isotopes.

The 2',3'-O-isopropylidene group serves to protect the cis-diol of the ribose moiety. This protection is crucial in synthetic organic chemistry, as it allows for selective modification of other parts of the adenosine molecule, such as the 5'-hydroxyl group or the adenine base. This targeted approach is fundamental in the development of novel nucleoside analogs with potential therapeutic properties, including antiviral and anticancer agents.[1][2] By preventing unwanted side reactions, the isopropylidene group ensures higher yields and purity of the desired final product.

The 13C5 labeling introduces a stable, heavier isotope of carbon into the molecule. This isotopic enrichment does not alter the chemical properties of the compound but provides a distinct mass signature that can be readily detected and quantified using mass spectrometry (MS). This feature is leveraged in several key applications:

-

Internal Standard for Mass Spectrometry: In quantitative bioanalysis, this compound can be used as an internal standard for the accurate measurement of its unlabeled counterpart or other related adenosine analogs in complex biological matrices like plasma, urine, or cell lysates. The co-elution of the labeled and unlabeled compounds in liquid chromatography-mass spectrometry (LC-MS) analysis allows for precise quantification by correcting for variations in sample preparation and instrument response.

-

Metabolic Flux Analysis and Tracer Studies: The 13C label acts as a tracer, enabling researchers to follow the metabolic fate of adenosine and its analogs within cellular systems. By introducing the labeled compound, scientists can track its uptake, conversion into other metabolites (e.g., nucleotides), and incorporation into nucleic acids. This provides valuable insights into nucleoside metabolism and the mechanisms of action of nucleoside-based drugs.

-

Drug Metabolism and Pharmacokinetic (DMPK) Studies: In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is paramount. Isotope-labeled compounds like this compound are instrumental in these studies, allowing for the unambiguous identification and quantification of the parent drug and its metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of 2',3'-O-Isopropylideneadenosine is presented in the table below. The 13C5 labeling results in a slightly higher molecular weight compared to the unlabeled analog.

| Property | Value |

| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ |

| Molecular Weight | 312.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

| Solubility | Soluble in DMSO and Methanol |

Experimental Protocols and Methodologies

While specific experimental conditions will vary depending on the application, the following sections provide generalized protocols for common uses of this compound.

Synthesis of Adenosine Analogs

This compound serves as a versatile starting material for the synthesis of various labeled adenosine analogs. A general synthetic workflow is depicted below.

Figure 1. A generalized workflow for the synthesis of labeled adenosine analogs.

Representative Protocol for 5'-Hydroxyl Modification:

-

Dissolution: Dissolve this compound in an appropriate anhydrous solvent (e.g., pyridine, DMF) under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Slowly add the modifying reagent (e.g., a phosphorylating agent, an acyl chloride) to the solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching and Work-up: Once the reaction is complete, quench any excess reagent by adding a suitable quenching agent (e.g., water, methanol). Extract the product into an organic solvent and wash with aqueous solutions to remove impurities.

-

Purification: Purify the modified intermediate using column chromatography on silica gel.

-

Deprotection: Remove the isopropylidene group, typically under acidic conditions (e.g., trifluoroacetic acid in water or acetic acid), to yield the final product.

-

Final Purification: Purify the final labeled adenosine analog using techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC).

Use as an Internal Standard in LC-MS/MS Analysis

The following is a general procedure for using this compound as an internal standard for the quantification of an unlabeled analyte in a biological matrix.

Figure 2. Workflow for using a labeled internal standard in LC-MS/MS.

Protocol Outline:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol).

-

Sample Spiking: Add a precise volume of the internal standard stock solution to each biological sample, calibration standard, and quality control sample.

-

Sample Extraction: Perform a protein precipitation by adding a cold organic solvent (e.g., acetonitrile) to the samples. Vortex and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean vial for analysis.

-

LC-MS/MS Analysis: Inject the samples onto an appropriate LC column for chromatographic separation. The separated compounds are then introduced into the mass spectrometer.

-

Data Acquisition: Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the 13C5-labeled internal standard using Multiple Reaction Monitoring (MRM).

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

Signaling Pathways and Research Applications

Adenosine and its analogs are key signaling molecules that exert their effects through interaction with adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors. These receptors are involved in a myriad of physiological processes, making them attractive targets for drug development in areas such as cardiovascular disease, inflammation, neurodegenerative disorders, and cancer.

The use of labeled adenosine analogs like this compound is instrumental in studying these pathways. For instance, in cancer research, adenosine analogs have been shown to inhibit cancer progression.[3] Labeled compounds can be used to investigate the metabolic pathways that are altered in cancer cells and to assess the target engagement of novel adenosine receptor modulators.

Figure 3. A simplified diagram of an adenosine receptor signaling pathway.

Conclusion

This compound is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its dual nature as a protected synthetic intermediate and a stable isotope-labeled tracer provides a unique advantage in a wide range of applications. From the rational design and synthesis of novel therapeutic agents to the detailed investigation of complex biological pathways, this compound facilitates a deeper understanding of nucleoside chemistry and biology, ultimately contributing to the advancement of biomedical science and the development of new medicines.

References

An In-depth Technical Guide to the Chemical Properties of 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled nucleoside analog. This document details its structural characteristics, physicochemical data, and key applications in research and development, with a focus on its role as an internal standard in mass spectrometry-based analyses. Furthermore, it outlines detailed experimental protocols for its synthesis and its application in quantitative analysis, alongside visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

2',3'-O-Isopropylideneadenosine-¹³C₅ is the ¹³C-labeled version of 2',3'-O-Isopropylideneadenosine, containing five carbon-13 isotopes. This isotopic labeling makes it an invaluable tool for quantitative studies, particularly as an internal standard in mass spectrometry, where it can be distinguished from its unlabeled counterpart by its mass-to-charge ratio. The isopropylidene group serves as a protecting group for the 2' and 3' hydroxyl moieties of the ribose sugar, enhancing the molecule's stability and utility in chemical synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data for both the ¹³C₅-labeled and unlabeled forms of 2',3'-O-Isopropylideneadenosine.

Table 1: General Properties

| Property | 2',3'-O-Isopropylideneadenosine-¹³C₅ | 2',3'-O-Isopropylideneadenosine |

| Molecular Formula | C₈¹³C₅H₁₇N₅O₄ | C₁₃H₁₇N₅O₄ |

| Molecular Weight | 312.27 g/mol | 307.31 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |

| Purity | ≥98% (typically by HPLC) | ≥98% (typically by HPLC) |

| CAS Number | Not available | 362-75-4 |

Table 2: Physicochemical Properties

| Property | Value (for unlabeled 2',3'-O-Isopropylideneadenosine) |

| Melting Point | 221-222 °C |

| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane |

| Storage Temperature | Room temperature; keep in a dark, dry, and sealed container |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol |

Experimental Protocols

Synthesis of 2',3'-O-Isopropylideneadenosine from Adenosine

This protocol describes a common method for the synthesis of 2',3'-O-Isopropylideneadenosine, which can be adapted for the synthesis of its ¹³C₅-labeled analog by starting with Adenosine-¹³C₅.

Materials:

-

Adenosine

-

2,2-Dimethoxypropane

-

Acetone

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Suspend adenosine in a mixture of acetone and 2,2-dimethoxypropane.

-

Add a catalytic amount of p-toluenesulfonic acid to the suspension.

-

Stir the mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the reaction mixture with a suitable base (e.g., triethylamine or sodium bicarbonate).

-

Filter the mixture to remove any insoluble materials.

-

Evaporate the filtrate to dryness under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield pure 2',3'-O-Isopropylideneadenosine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantification of Adenosine in Biological Samples using LC-MS/MS with a ¹³C-Labeled Internal Standard

This protocol outlines a general procedure for the quantification of adenosine in a biological matrix (e.g., blood) using 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard. The initial deprotection of the isopropylidene group may be required depending on the specific analytical method.

Materials:

-

Biological sample (e.g., whole blood, plasma)

-

2',3'-O-Isopropylideneadenosine-¹³C₅ (internal standard)

-

Acetonitrile (for protein precipitation)

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system with a suitable C18 column

Procedure:

-

Sample Preparation:

-

To a known volume of the biological sample, add a precise amount of the 2',3'-O-Isopropylideneadenosine-¹³C₅ internal standard solution.

-

Precipitate proteins by adding a sufficient volume of cold acetonitrile.

-

Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample onto the LC-MS/MS system.

-

Separate the analyte (adenosine) from other components using a reverse-phase C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the analyte and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for both adenosine and adenosine-¹³C₅ should be optimized beforehand.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of adenosine in the original sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled adenosine and a constant concentration of the internal standard.

-

Visualizations

Adenosine A₂A Receptor Signaling Pathway

The following diagram illustrates a simplified signaling pathway initiated by the binding of adenosine to its A₂A receptor, a process often studied using adenosine analogs.

Caption: Adenosine A₂A receptor signaling cascade.

Experimental Workflow for Quantitative Analysis

This diagram outlines the typical workflow for using 2',3'-O-Isopropylideneadenosine-¹³C₅ as an internal standard in a quantitative LC-MS/MS experiment.

Caption: Workflow for LC-MS/MS quantification.

Applications in Research and Drug Development

2',3'-O-Isopropylideneadenosine and its isotopically labeled counterparts are versatile tools in several areas of research and pharmaceutical development:

-

Nucleoside Synthesis: The protected nature of 2',3'-O-Isopropylideneadenosine makes it a key intermediate in the synthesis of various nucleoside analogs, which are fundamental for the development of antiviral and anticancer drugs.

-

Biochemical Research: This compound is utilized in studies of cellular signaling pathways, helping researchers to understand the biological processes influenced by adenosine and its derivatives.

-

Pharmaceutical Development: It plays a role in the development of drugs targeting adenosine receptors, which are implicated in a range of diseases, including cardiovascular and neurological disorders.

-

Quantitative Bioanalysis: As detailed in this guide, the ¹³C₅-labeled version is an ideal internal standard for accurate and precise quantification of adenosine in complex biological matrices by mass spectrometry. This is crucial for pharmacokinetic and metabolic studies in drug development.

A Guide to the Synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅: A Key Labeled Intermediate for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 2',3'-O-Isopropylideneadenosine-¹³C₅, a crucial isotopically labeled building block in pharmaceutical research and development. The incorporation of five ¹³C atoms into the ribose moiety of this adenosine derivative allows for sensitive and precise tracking in metabolic studies, target engagement assays, and quantitative analysis by mass spectrometry. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols and data presentation, to assist researchers in the preparation of this valuable compound.

Introduction

2',3'-O-Isopropylideneadenosine serves as a versatile intermediate in the synthesis of various nucleoside analogs, including antiviral and anticancer agents.[1][2][3] The isopropylidene protecting group on the 2' and 3' hydroxyls of the ribose sugar enhances stability and allows for selective modification at the 5' position.[4][5][6] The ¹³C₅-labeling of the ribose ring provides a powerful tool for pharmacokinetic and pharmacodynamic studies, enabling researchers to trace the metabolic fate of nucleoside-based drug candidates with high precision.[7][8][9][10]

This guide outlines a two-step conceptual synthesis pathway, starting from the commercially available Adenosine-¹³C₅. The core of the synthesis involves the protection of the 2',3'-diol of the ribose sugar using an acetonide group.

Synthesis Pathway

The synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅ is achieved through the acid-catalyzed reaction of Adenosine-¹³C₅ with an acetone equivalent, typically 2,2-dimethoxypropane, which also acts as a water scavenger to drive the reaction to completion.[11]

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅, based on established methods for the protection of nucleoside diols.

Materials and Reagents

| Reagent | Grade | Supplier |

| Adenosine-¹³C₅ | ≥98% isotopic purity | Commercially available |

| 2,2-Dimethoxypropane | Anhydrous, ≥98% | Standard chemical supplier |

| p-Toluenesulfonic acid monohydrate | ≥98% | Standard chemical supplier |

| Acetone | Anhydrous | Standard chemical supplier |

| Dichloromethane (DCM) | Anhydrous | Standard chemical supplier |

| Saturated sodium bicarbonate solution | Prepared in-house | |

| Anhydrous sodium sulfate | Standard chemical supplier |

Procedure: Acetonide Protection of Adenosine-¹³C₅

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend Adenosine-¹³C₅ (1.0 eq) in anhydrous acetone.

-

Addition of Reagents: To the suspension, add 2,2-dimethoxypropane (3.0 eq) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to yield 2',3'-O-Isopropylideneadenosine-¹³C₅ as a white solid.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis.

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity (%) |

| Adenosine-¹³C₅ | C₅¹³C₅H₁₃N₅O₄ | 272.23 | ≥98 |

| 2',3'-O-Isopropylideneadenosine-¹³C₅ | C₈¹³C₅H₁₇N₅O₄ | 312.28 | ≥98 |

Table 2: Typical Reaction Parameters and Yields

| Parameter | Value |

| Scale | 1 mmol |

| Reaction Time | 2-4 hours |

| Reaction Temperature | Room Temperature |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow from starting material to the final purified product.

Conclusion

The synthesis of 2',3'-O-Isopropylideneadenosine-¹³C₅ is a straightforward and high-yielding process that provides a valuable tool for modern drug discovery and development. The detailed protocol and expected outcomes presented in this guide are intended to enable researchers to confidently produce this key isotopically labeled intermediate for their studies. The use of this compound will undoubtedly facilitate a deeper understanding of the mechanisms of action and metabolic pathways of novel nucleoside-based therapeutics.

References

- 1. 2',3'-O-Isopropylideneadenosine | 362-75-4 | NI05151 [biosynth.com]

- 2. 2',3'-O-Isopropylideneadenosine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. 2',3'-isopropylidene group, a molecular scaffold to study the activity of adenosine and adenylate deaminase on adenosine analogues modified in the ribose moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Introduction of 2,2-Dimethoxypropane_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide to 2',3'-O-Isopropylideneadenosine-13C5: Physical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 2',3'-O-Isopropylideneadenosine-13C5, a crucial isotopically labeled nucleoside analog. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and related biochemical fields. Where specific data for the 13C5 labeled compound is not publicly available, information for the unlabeled analogue, 2',3'-O-Isopropylideneadenosine, is provided as a close proxy, and is duly noted.

Physical and Chemical Data

The fundamental physical and chemical properties of 2',3'-O-Isopropylideneadenosine and its 13C5 labeled variant are summarized below. These properties are essential for handling, storage, and experimental design.

| Property | 2',3'-O-Isopropylideneadenosine | This compound |

| Molecular Formula | C₁₃H₁₇N₅O₄[1][2] | C₈¹³C₅H₁₇N₅O₄ |

| Molecular Weight | 307.31 g/mol [1][2] | 312.27 g/mol |

| Appearance | White to off-white crystalline powder | Not specified |

| Melting Point | 221-222 °C[1] | Not specified |

| Boiling Point | 447.81°C (rough estimate) | Not specified |

| Optical Activity | [α]20/D −98.5°, c = 1 in dioxane | Not specified |

| Solubility | Slightly soluble in Dioxane, DMSO, and Methanol. | Not specified |

Spectral Data

| Spectral Data Type | 2',3'-O-Isopropylideneadenosine |

| ¹H NMR | Spectrum available[3] |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry | Spectrum available[4] |

| Infrared (IR) | Spectrum available[4] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of isotopically labeled compounds are often proprietary. However, a general understanding of the methodologies can be gleaned from related literature.

Synthesis of 2',3'-O-Isopropylideneadenosine

The synthesis of the unlabeled 2',3'-O-Isopropylideneadenosine typically involves the reaction of adenosine with 2,2-dimethoxypropane or acetone in the presence of an acid catalyst. The isopropylidene group protects the 2' and 3' hydroxyl groups of the ribose sugar, allowing for chemical modifications at other positions.

A general procedure for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides, a related carbohydrate, involves treatment with TsOH·H₂O and 2-methoxypropene at elevated temperatures, which may be adaptable for adenosine.

Purification and Analysis

Purification of 2',3'-O-Isopropylideneadenosine is typically achieved through recrystallization or column chromatography. The purity of the compound is commonly assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by the spectral methods listed above.

Biological Context and Signaling Pathways

2',3'-O-Isopropylideneadenosine serves as a valuable tool in biochemical and pharmacological research, primarily in studies involving adenosine deaminase and cyclic AMP (cAMP) signaling pathways.

Adenosine Deaminase Activity Assay

2',3'-O-Isopropylideneadenosine can be used as a substrate or an analog to study the activity of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. An assay to measure ADA activity can be visualized as follows:

Workflow for an Adenosine Deaminase activity assay.

Role in cAMP Signaling Pathway

As an adenosine analog, 2',3'-O-Isopropylideneadenosine can be utilized to investigate the cAMP signaling pathway. Adenosine receptors, which are G protein-coupled receptors, are activated by adenosine, leading to the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels. This pathway plays a crucial role in various physiological processes.

Simplified cAMP signaling pathway initiated by an adenosine analog.

References

Unraveling Cellular Metabolism: A Technical Guide to 13C5 Isotopic Labeling in Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of 13C5 isotopic labeling in nucleosides, a powerful technique for elucidating metabolic pathways and quantifying cellular dynamics. The stable isotope labeling of the five-carbon ribose or deoxyribose sugar of nucleosides provides a precise tracer to track their journey through various anabolic and catabolic processes. This approach is instrumental in metabolic flux analysis (MFA), drug development, and understanding the intricate network of nucleotide metabolism. By tracing the incorporation and transformation of these labeled compounds, researchers can gain unprecedented insights into cellular proliferation, disease states, and the mechanism of action of therapeutic agents.

Core Principles of 13C Isotopic Labeling

Isotopic labeling involves the substitution of an atom in a molecule with its heavier, stable isotope. In the context of nucleosides, this typically involves replacing the naturally abundant carbon-12 (¹²C) atoms in the ribose or deoxyribose moiety with carbon-13 (¹³C). When cells are supplied with a substrate enriched with ¹³C, this labeled carbon is incorporated into various metabolic pathways.[1] As these labeled carbons traverse through pathways like glycolysis and the pentose phosphate pathway, they become part of a wide array of downstream metabolites, including the building blocks of nucleosides.[1]

The primary analytical techniques for detecting and quantifying the incorporation of ¹³C into these metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] Mass spectrometry distinguishes molecules based on their mass-to-charge ratio, and the incorporation of ¹³C results in a predictable mass shift.[1] This allows for the tracing of carbon atoms and the quantification of the activity of metabolic pathways, a methodology known as metabolic flux analysis (MFA).[1][2]

Data Presentation: Quantitative Analysis of 13C Labeled Nucleosides

The quantitative output of ¹³C labeling experiments is primarily the mass isotopologue distribution (MID), which details the fractional abundance of each isotopologue for a given metabolite.[1] An isotopologue is a molecule that differs only in its isotopic composition. A metabolite with 'n' carbon atoms can have from zero to 'n' of its carbons labeled with ¹³C, leading to isotopologues with masses from M+0 (all ¹²C) to M+n (all ¹³C).[3]

Table 1: Hypothetical Mass Isotopologue Distribution (MID) for Adenosine in Cancer Cells Cultured with [U-¹³C₅]-Ribose

| Mass Isotopologue | Fractional Abundance (%) | Interpretation |

| M+0 | 15.0 | Unlabeled adenosine, likely from pre-existing pools or unlabeled sources. |

| M+1 | 5.0 | Adenosine with one ¹³C atom incorporated into the ribose moiety. |

| M+2 | 8.0 | Adenosine with two ¹³C atoms incorporated into the ribose moiety. |

| M+3 | 12.0 | Adenosine with three ¹³C atoms incorporated into the ribose moiety. |

| M+4 | 20.0 | Adenosine with four ¹³C atoms incorporated into the ribose moiety. |

| M+5 | 40.0 | Fully labeled adenosine, indicating significant de novo synthesis or salvage of the labeled ribose. |

Table 2: Relative Fluxes Through Nucleotide Synthesis Pathways Determined by ¹³C-MFA

| Metabolic Pathway | Relative Flux (%) in Control Cells | Relative Flux (%) in Drug-Treated Cells |

| De Novo Pyrimidine Synthesis | 65 | 30 |

| Salvage Pyrimidine Synthesis | 35 | 70 |

| De Novo Purine Synthesis | 70 | 45 |

| Salvage Purine Synthesis | 30 | 55 |

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS/MS Analysis of ¹³C-Labeled Nucleosides

This protocol outlines the general steps for the extraction and analysis of ¹³C-labeled nucleosides from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Cell Culture and Labeling:

-

Culture cells in a standard growth medium to the desired confluence.

-

Replace the standard medium with a medium containing the ¹³C-labeled precursor (e.g., [U-¹³C₅]-ribose) for a predetermined duration to achieve isotopic steady state.

2. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent (e.g., 80% methanol).

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. RNA/DNA Digestion (for analyzing nucleosides from nucleic acids):

-

Isolate total RNA or DNA from a separate batch of labeled cells.

-

Digest the nucleic acids to individual nucleosides using a mixture of nucleases and phosphatases (e.g., nuclease P1 and alkaline phosphatase).

4. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Use a C18 reverse-phase column for separation.

-

Employ a binary solvent gradient with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).[4]

-

A typical gradient might be: 0-5 min, 2% B; 5-20 min, 2-98% B; 20-25 min, 98% B; 25-30 min, 2% B.

-

-

Mass Spectrometry Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of specific nucleosides and their isotopologues.

-

For each nucleoside, monitor the transition from the precursor ion (the protonated molecule [M+H]⁺) to a specific product ion (typically the nucleobase fragment).

-

The mass shift in both the precursor and product ions will indicate the number of ¹³C atoms incorporated.

-

Protocol 2: NMR Spectroscopy Analysis of ¹³C-Labeled Nucleosides

NMR spectroscopy provides detailed information about the specific positions of ¹³C labels within the nucleoside structure.

1. Sample Preparation:

-

Prepare a highly concentrated sample of the purified ¹³C-labeled nucleoside (or a mixture) in a suitable deuterated solvent (e.g., D₂O).

2. NMR Data Acquisition:

-

1D ¹³C NMR:

-

Acquire a proton-decoupled 1D ¹³C spectrum to identify the chemical shifts of the carbon atoms in the ribose/deoxyribose and the nucleobase. The number of signals corresponds to the number of chemically non-equivalent carbons.

-

-

2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

-

This experiment correlates the chemical shifts of ¹³C atoms with their directly attached protons, providing unambiguous assignment of the carbon signals.

-

-

2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

-

This experiment reveals correlations between carbons and protons that are separated by two or three bonds, aiding in the complete structural elucidation and assignment of the labeled positions.

-

-

Pulse Sequences: Standard pulse sequences for these experiments are typically provided with the NMR spectrometer's software. For quantitative analysis, ensure adequate relaxation delays (D1) are used to allow for full magnetization recovery between scans.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the study of ¹³C5-labeled nucleosides.

Caption: De Novo Pyrimidine Nucleotide Biosynthesis Pathway.

Caption: De Novo and Salvage Pathways for Purine Nucleotide Biosynthesis.

Caption: Experimental Workflow for ¹³C Metabolic Flux Analysis (MFA).

References

An In-depth Technical Guide on the Role of the Isopropylidene Group in Adenosine Protection

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the pivotal role of the isopropylidene group in the protection of adenosine, a critical step in the synthesis of modified nucleosides for therapeutic and research applications. We will delve into the chemical properties, synthesis, deprotection, and practical applications of 2',3'-O-isopropylideneadenosine, providing detailed experimental protocols and quantitative data to support your research and development endeavors.

Introduction: The Significance of Adenosine Protection

Adenosine, a fundamental building block of nucleic acids and a key signaling molecule, is a cornerstone of drug discovery programs targeting a wide array of diseases, including viral infections, cancer, and cardiovascular disorders. However, the presence of multiple hydroxyl groups on its ribose moiety (2', 3', and 5') presents a significant challenge for selective chemical modification. To achieve regioselective synthesis of adenosine analogs, a robust protecting group strategy is essential.

The isopropylidene group, forming a cyclic ketal with the cis-diol at the 2' and 3' positions of the ribose ring, is a widely employed and highly effective protecting group. This protection strategy offers several key advantages:

-

Selective Reactivity: It masks the 2' and 3'-hydroxyl groups, allowing for selective reactions at the 5'-hydroxyl group and the N6-amino group of the adenine base.

-

Enhanced Stability: The resulting 2',3'-O-isopropylideneadenosine exhibits increased stability against certain enzymatic degradations, for instance, by purine nucleoside phosphorylase[1].

-

Improved Solubility: The introduction of the nonpolar isopropylidene group can enhance solubility in organic solvents, facilitating a broader range of chemical transformations.

-

Ease of Introduction and Removal: The protection and deprotection steps are generally high-yielding and can be achieved under relatively mild conditions.

This guide will provide a comprehensive overview of the theory and practice of using the isopropylidene group for adenosine protection.

Physicochemical Properties

The introduction of the isopropylidene group significantly alters the physicochemical properties of adenosine. A summary of these properties for both adenosine and 2',3'-O-isopropylideneadenosine is presented below for easy comparison.

| Property | Adenosine | 2',3'-O-Isopropylideneadenosine |

| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₃H₁₇N₅O₄ |

| Molecular Weight | 267.24 g/mol | 307.31 g/mol [2][3] |

| Appearance | White crystalline powder | White to off-white crystalline powder[2] |

| Melting Point | 234-236 °C | 221-222 °C[2] |

| Optical Activity [α]D | -61.7° (c=0.7 in H₂O) | -98.5° (c=1 in dioxane) |

| Solubility | Soluble in water (approx. 10 mg/mL in PBS, pH 7.2), DMSO (approx. 20 mg/mL), and dimethylformamide (approx. 5 mg/mL)[4]. Insoluble in ethanol. | Soluble in DMSO (≥ 100 mg/mL)[2]. Slightly soluble in dioxane and methanol. |

Synthesis and Purification of 2',3'-O-Isopropylideneadenosine

The protection of the 2' and 3'-hydroxyl groups of adenosine with an isopropylidene group is a common and efficient reaction. The general scheme for this reaction is depicted below.

Caption: Synthesis of 2',3'-O-isopropylideneadenosine.

Detailed Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of 2',3'-O-isopropylideneadenosine from adenosine.

Materials:

-

Adenosine

-

Anhydrous Acetone or 2,2-Dimethoxypropane

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or another suitable acid catalyst

-

Anhydrous N,N-Dimethylformamide (DMF) (if needed for solubility)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/petroleum ether or dichloromethane/methanol)

Procedure:

-

Reaction Setup: To a suspension of adenosine (1 equivalent) in anhydrous acetone or a mixture of acetone and 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1-0.2 equivalents). If adenosine solubility is an issue, anhydrous DMF can be used as a co-solvent.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C)[5]. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture to room temperature and neutralize the acid catalyst by adding triethylamine until the pH is approximately 7-8.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 2',3'-O-isopropylideneadenosine can be purified by recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude product in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature but soluble when heated (e.g., ethanol, methanol, or a mixture of ethanol and water).

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Workflow:

Caption: Workflow for column chromatography purification.

Deprotection of 2',3'-O-Isopropylideneadenosine

The removal of the isopropylidene group is typically achieved by acid-catalyzed hydrolysis, regenerating the 2' and 3'-hydroxyl groups.

Caption: Deprotection of 2',3'-O-isopropylideneadenosine.

Detailed Experimental Protocol: Deprotection

This protocol outlines a general procedure for the acidic deprotection of 2',3'-O-isopropylideneadenosine.

Materials:

-

2',3'-O-Isopropylideneadenosine

-

Trifluoroacetic acid (TFA) or another suitable acid (e.g., aqueous HCl or H₂SO₄)

-

Water

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Reaction Setup: Dissolve the 2',3'-O-isopropylideneadenosine in a suitable solvent such as dichloromethane or a mixture of an organic solvent and water.

-

Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid or another aqueous acid. The amount of acid and reaction time will depend on the specific acid used and the desired reaction rate.

-

Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC.

-

Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Work-up: If an organic solvent was used, separate the layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude adenosine.

-

Purification: The crude adenosine can be purified by recrystallization from water or another suitable solvent.

Stability and Comparison with Other Protecting Groups

The isopropylidene group is known for its stability to a wide range of reaction conditions, particularly basic, reductive, and mild oxidative conditions. It is, however, labile to acidic conditions. A qualitative comparison with other common diol protecting groups is provided below.

| Protecting Group | Stability | Cleavage Conditions |

| Isopropylidene (Acetonide) | Stable to bases, reducing agents, mild oxidants. | Acidic hydrolysis (e.g., aq. HCl, p-TsOH, TFA)[6]. |

| Benzylidene Acetal | Stable to bases and nucleophiles. | Acidic hydrolysis; Hydrogenolysis (Pd/C, H₂)[6]. |

| tert-Butyldimethylsilyl (TBDMS) Ether | Stable to non-acidic and non-fluoride conditions. | Fluoride ions (e.g., TBAF); strong acid[7]. |

| Triisopropylsilyl (TIPS) Ether | More stable to acid than TBDMS. | Fluoride ions; strong acid (harsher conditions than TBDMS). |

Applications in Research and Drug Development

2',3'-O-Isopropylideneadenosine is a versatile intermediate in the synthesis of a vast array of adenosine analogs with therapeutic potential.

Synthesis of Adenosine Derivatives

The protected 5'-hydroxyl group of 2',3'-O-isopropylideneadenosine is a key handle for further modifications.

Caption: General scheme for the synthesis of 5'-modified adenosine analogs.

Role in Studying Biological Pathways

2',3'-O-Isopropylideneadenosine and its derivatives are valuable tools for studying adenosine-mediated signaling pathways and enzyme kinetics.

Adenosine Receptor Signaling:

Adenosine exerts its physiological effects by binding to four G-protein coupled receptors: A₁, A₂A, A₂B, and A₃. The signaling cascades initiated by these receptors are crucial in various physiological processes.

Caption: Simplified adenosine receptor signaling pathways.

Enzymatic Activity Assay Workflow:

The enzymatic deamination of adenosine to inosine by adenosine deaminase (ADA) is a critical metabolic process. The activity of ADA can be studied using 2',3'-O-isopropylideneadenosine as a substrate, often monitored by spectrophotometry.

Caption: Workflow for an adenosine deaminase activity assay.

Characterization of 2',3'-O-Isopropylideneadenosine

The identity and purity of 2',3'-O-Isopropylideneadenosine are confirmed using various analytical techniques.

7.1. NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure. Key expected signals include:

-

Singlets for the isopropylidene methyl groups: Two distinct singlets in the range of 1.3-1.6 ppm.

-

Signals for the ribose protons: These will be shifted compared to unprotected adenosine, and their coupling patterns will confirm the cyclic structure.

-

Signals for the adenine base protons: Typically a singlet for H-2 and a singlet for H-8.

-

Signal for the 5'-CH₂ protons.

7.2. Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can also provide structural information. A common fragmentation is the cleavage of the glycosidic bond, resulting in a fragment corresponding to the protonated adenine base and a fragment corresponding to the protected ribose moiety[8][9][10][11].

Conclusion

The isopropylidene group serves as an indispensable tool in the synthetic chemist's arsenal for the selective modification of adenosine. Its ability to robustly protect the 2' and 3'-hydroxyls, coupled with its ease of introduction and removal, has facilitated the synthesis of a vast number of novel adenosine analogs for therapeutic and research purposes. This guide has provided a comprehensive overview of the key aspects of adenosine protection using the isopropylidene group, from fundamental properties and detailed experimental protocols to its application in the study of biological systems. By leveraging the information presented herein, researchers can confidently employ 2',3'-O-isopropylideneadenosine as a key intermediate in their drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2',3'-O-Isopropylideneadenosine | 362-75-4 [chemicalbook.com]

- 4. Mass spectrometry analysis of nucleosides and nucleotides [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. emerypharma.com [emerypharma.com]

- 7. glenresearch.com [glenresearch.com]

- 8. lifesciencesite.com [lifesciencesite.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2',3'-O-Isopropylideneadenosine-¹³C₅

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular characteristics of 2',3'-O-Isopropylideneadenosine-¹³C₅, a stable isotope-labeled version of 2',3'-O-Isopropylideneadenosine. The incorporation of five Carbon-13 (¹³C) atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Molecular Data Summary

The fundamental molecular properties of both the unlabeled and the ¹³C₅-labeled 2',3'-O-Isopropylideneadenosine are presented below. The table facilitates a direct comparison of their molecular formulas and weights.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 2',3'-O-Isopropylideneadenosine | C₁₃H₁₇N₅O₄[1][2][3][4][5] | 307.31[2][4] |

| 2',3'-O-Isopropylideneadenosine-¹³C₅ | C₈¹³C₅H₁₇N₅O₄ | 312.29 |

Methodology for Molecular Weight Calculation

The molecular weight of 2',3'-O-Isopropylideneadenosine-¹³C₅ was determined by substituting five of the twelve naturally abundant carbon atoms (¹²C) with the stable isotope Carbon-13 (¹³C). The calculation is based on the atomic masses of the constituent elements.

The standard molecular formula for 2',3'-O-Isopropylideneadenosine is C₁₃H₁₇N₅O₄[1][2][3][4][5]. The molecular weight of the unlabeled compound is approximately 307.31 g/mol [2][4].

The atomic mass of Carbon-13 is approximately 13.00335 atomic mass units (amu)[6][7]. For the ¹³C₅-labeled compound, the molecular formula is C₈¹³C₅H₁₇N₅O₄.

The calculation for the molecular weight is as follows:

-

Carbon: (8 x 12.011) + (5 x 13.00335)

-

Hydrogen: 17 x 1.008

-

Nitrogen: 5 x 14.007

-

Oxygen: 4 x 15.999

Summing these values yields the final molecular weight of 2',3'-O-Isopropylideneadenosine-¹³C₅.

Logical Relationship of Isotopic Labeling

The following diagram illustrates the relationship between the standard compound and its isotopically labeled counterpart.

Caption: Isotopic labeling workflow.

References

- 1. Adenosine, 2',3'-O-(1-methylethylidene)- [webbook.nist.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. aurora-biotech.com [aurora-biotech.com]

- 4. 2′,3′-O-异亚丙基腺苷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2',3'-O-Isopropylideneadenosine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Carbon-13 - Wikipedia [en.wikipedia.org]

- 7. Isotopes Matter [isotopesmatter.com]

The Advent of Labeled Adenosine Analogs: A Technical Guide to Their Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and historical development of labeled adenosine analogs. These molecular tools have been instrumental in unraveling the complexities of adenosinergic signaling, facilitating the characterization of adenosine receptors, and accelerating the development of novel therapeutics. This document provides a comprehensive overview of the synthesis, application, and quantitative data associated with radiolabeled and fluorescent adenosine analogs, serving as a vital resource for researchers in pharmacology and drug discovery.

A Historical Perspective: Illuminating the Adenosinergic System

The journey to understanding the physiological roles of adenosine has been critically dependent on the development of molecular probes to study its receptors. The timeline below highlights key milestones in the discovery and evolution of labeled adenosine analogs.

-

Early 1970s: The concept of specific cell surface receptors for adenosine began to emerge.

-

Late 1970s - Early 1980s: The first radiolabeled adenosine analogs, primarily tritiated agonists like [³H]N⁶-cyclohexyladenosine ([³H]CHA) and --INVALID-LINK---phenylisopropyladenosine ([³H]R-PIA), were developed. These tools were crucial for the initial characterization and classification of adenosine receptors into A₁ and A₂ subtypes.

-

Mid-1980s: The development of iodinated radioligands, such as [¹²⁵I]N⁶-(4-hydroxyphenylisopropyl)adenosine ([¹²⁵I]HPIA), offered higher specific activity and sensitivity for receptor binding assays. The first antagonist radioligand, [³H]xanthine amine congener ([³H]XAC), also emerged during this period, enabling the study of antagonist interactions with adenosine receptors.[1]

-

Late 1980s - 1990s: With the cloning of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃), the demand for more selective labeled ligands intensified. This era saw the synthesis of subtype-selective radioligands, such as the A₂ₐ-selective agonist [³H]CGS 21680 and the A₃-selective agonist [¹²⁵I]N⁶-(4-amino-3-iodobenzyl)adenosine-5′-N-methyluronamide ([¹²⁵I]I-AB-MECA).[2] The synthesis of tritiated 2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide (2-CI-IB-MECA) provided a highly selective tool for A₃ receptor studies.[3][4]

-

2000s - Present: The focus expanded to include non-invasive imaging techniques, leading to the development of positron emission tomography (PET) radioligands labeled with isotopes like ¹¹C and ¹⁸F.[5][6] This period also witnessed the advent of fluorescent adenosine analogs, which have become invaluable for studying receptor dynamics in living cells using advanced microscopy techniques.[7][8][9][10]

Quantitative Analysis of Labeled Adenosine Analogs

The affinity and selectivity of labeled adenosine analogs are critical parameters for their application in research. The following tables summarize the binding affinities (Ki, Kd) and, where available, the maximal binding capacity (Bmax) of key radiolabeled and fluorescent analogs for the four human adenosine receptor subtypes.

Table 1: Binding Affinities of Radiolabeled Adenosine Analogs

| Radioligand | Type | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₂ₑ Ki (nM) | A₃ Ki (nM) | Reference |

| [³H]CHA | Agonist | 1.2 | 20 | >10,000 | 1,100 | [1] |

| [³H]R-PIA | Agonist | 1.0 | 25 | >10,000 | 800 | [1] |

| [³H]CGS 21680 | Agonist | 280 | 15 | >10,000 | >10,000 | [11] |

| [¹²⁵I]I-AB-MECA | Agonist | 50 | 1,400 | >10,000 | 1.0 | [2] |

| [³H]2-CI-IB-MECA | Agonist | 825 | 462 | - | 0.33 | [3][4] |

| [³H]XAC | Antagonist | 0.7 | 8.0 | 250 | 13.8 | [10] |

| [³H]DPCPX | Antagonist | 0.2 | 1,500 | 90 | >10,000 | [1] |

| [³H]ZM241385 | Antagonist | 200 | 0.2 | 50 | >10,000 | [1] |

| [³H]MRS1754 | Antagonist | >10,000 | 1,130 | 2.2 | >10,000 | [12] |

Table 2: Binding Affinities of Fluorescent Adenosine Analogs

| Fluorescent Ligand | Type | A₁ pKi | A₂ₐ pKi | A₂ₑ pKi | A₃ pKi | Reference |

| XAC-BY630 | Antagonist | 8.4 | - | - | - | [13] |

| 44a (BY630/650-X labeled) | Antagonist | 9.54 | 7.94 | 8.69 | 7.47 | [8] |

| 46a (BY630/650-X labeled) | Antagonist | 9.15 | 7.60 | 7.70 | 7.22 | [8] |

| MRS5449 (Alexa Fluor 488) | Antagonist | - | - | - | 8.2 | [10] |

| MRS7774 (JF646) | Antagonist | <6 | 6.84 | - | 6.3 | [9] |

| MRS7535 (Sulfo-Cy7) | Antagonist | <6 | 6.54 | <6 | 7.66 | [9] |

Experimental Protocols: Synthesis and Application

This section provides detailed methodologies for the synthesis of representative labeled adenosine analogs and their application in receptor binding assays.

Synthesis of Labeled Adenosine Analogs

3.1.1. Tritiation: Synthesis of [³H]2-CI-IB-MECA

The synthesis of the highly A₃-selective agonist, [³H]2-Chloro-N⁶-(3-iodobenzyl)adenosine-5'-N-methyluronamide ([³H]2-CI-IB-MECA), is a multi-step process. A more efficient route starts from D-ribose and proceeds through several intermediates. The crucial tritiation step is performed in the penultimate stage of the synthesis.[3][4]

-

Precursor Synthesis: N⁶-(3-iodobenzyl)-2-chloro-2',3'-di-O-acetyl-5'-(methoxycarbonyl)adenosine is synthesized from D-ribose in a multi-step process.

-

Tritiation Reaction: The precursor is heated with [³H]methylamine in methanol at 60°C for 2 hours. This step introduces the tritium label at the 5'-methylamido group.[3][4]

-

Deprotection and Purification: The acetyl protecting groups are removed, and the final product, [³H]2-CI-IB-MECA, is purified using high-performance liquid chromatography (HPLC).

3.1.2. Iodination: General Procedure for Radioiodination

Radioiodination is a common method for producing high specific activity radioligands. A general procedure for the radioiodination of a precursor containing a phenolic or an activated aromatic ring is as follows:

-

Reaction Setup: The precursor molecule is dissolved in a suitable buffer.

-

Addition of Radioiodide: A solution of Na[¹²⁵I] is added to the reaction mixture.

-

Oxidation: An oxidizing agent, such as Chloramine-T, is added to facilitate the electrophilic substitution of iodine onto the aromatic ring.

-

Quenching: The reaction is quenched by the addition of a reducing agent, such as sodium metabisulfite.

-

Purification: The desired radioiodinated product is purified from unreacted iodide and other byproducts, typically by HPLC.

3.1.3. Fluorescent Labeling: General Procedure for Conjugation

Fluorescent adenosine analogs are typically synthesized by conjugating a reactive fluorophore derivative to a functionalized adenosine analog.

-

Precursor Synthesis: An adenosine analog with a reactive functional group (e.g., an amine or a carboxylic acid) is synthesized.

-

Conjugation Reaction: The functionalized adenosine analog is reacted with an activated fluorophore, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate derivative, in a suitable solvent, often in the presence of a base like diisopropylethylamine (DIPEA).[7]

-

Purification: The resulting fluorescent conjugate is purified by reverse-phase HPLC to remove unreacted starting materials and byproducts.[7]

3.1.4. PET Radiosynthesis: General Considerations for ¹¹C and ¹⁸F Labeling

The synthesis of PET radiotracers involves rapid and high-yield radiochemical reactions due to the short half-lives of the isotopes (¹¹C: ~20 min; ¹⁸F: ~110 min).

-

¹¹C-Labeling: Typically involves the methylation of a precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. These reactions are usually performed in an automated synthesis module.

-

¹⁸F-Labeling: Often achieved through nucleophilic substitution with [¹⁸F]fluoride on a precursor containing a suitable leaving group (e.g., tosylate, mesylate, or nitro group).

Radioligand Binding Assays

3.2.1. Membrane Preparation

-

Cell Culture: Cells stably or transiently expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells) are cultured to a high density.

-

Homogenization: Cells are harvested and homogenized in a cold buffer using a Dounce or Polytron homogenizer.

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined. Aliquots of the membrane preparation are stored at -80°C until use.

3.2.2. Saturation Binding Assay

This assay is used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

-

Incubation: A fixed amount of membrane preparation is incubated with increasing concentrations of the radioligand in a suitable assay buffer.

-

Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand to determine non-specific binding.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes and the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.

3.2.3. Competition Binding Assay

This assay is used to determine the affinity (Ki) of an unlabeled compound for the receptor.

-

Incubation: A fixed concentration of radioligand and a fixed amount of membrane preparation are incubated with increasing concentrations of the unlabeled test compound.

-

Separation and Quantification: The separation and quantification steps are the same as in the saturation binding assay.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing Adenosinergic Signaling and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for a radioligand binding assay.

Adenosine Receptor Signaling Pathways

References

- 1. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective A3 Adenosine Receptor Antagonist Radioligand for Human and Rodent Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RADIOLABELING AND EFFICIENT SYNTHESIS OF TRITIATED 2-CHLORO- N6-(3-IODOBENZYL)ADENOSINE-5'- N-METHYLURON-AMIDE, A POTENT, SELECTIVE A3 ADENOSINE RECEPTOR AGONIST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. RADIOLABELING AND EFFICIENT SYNTHESIS OF TRITIATED 2-CHLORO-N6-(3-IODOBENZYL)ADENOSINE-5'-N-METHYLURON-AMIDE, A POTENT, SELECTIVE A3 ADENOSINE RECEPTOR AGONIST - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preclinical evaluation of the first adenosine A1 receptor partial agonist radioligand for positron emission tomography (PET) imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Exposition of 11C and 18F Radiotracers Synthesis for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorescent A2A and A3 adenosine receptor antagonists as flow cytometry probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent Ligands for Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Based Discovery of A2A Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel selective antagonist radioligands for the pharmacological study of A2B adenosine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.ie [fishersci.ie]

Methodological & Application

Application Notes and Protocols: Incorporation of 2',3'-O-Isopropylideneadenosine-¹³C₅ into Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of oligonucleotides is a powerful technique for elucidating their structure, dynamics, and interactions with other molecules. Site-specific incorporation of isotopes like ¹³C allows for detailed analysis by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[1][2][3][] This application note provides a detailed protocol for the incorporation of 2',3'-O-Isopropylideneadenosine-¹³C₅, a protected and labeled ribonucleoside, into synthetic oligonucleotides. The ¹³C₅ label on the adenine base provides a distinct spectroscopic signature, while the 2',3'-O-isopropylidene group serves as a protecting group for the cis-diol of the ribose sugar, which is particularly useful in RNA synthesis to prevent phosphodiester bond migration and cleavage.

The protocol outlines the synthesis of the corresponding phosphoramidite building block, its incorporation into an oligonucleotide sequence via automated solid-phase synthesis, and the subsequent deprotection and purification steps. This guide is intended to enable researchers to successfully synthesize ¹³C₅-labeled RNA strands for advanced structural and functional studies.

Data Presentation

Quantitative data for the incorporation of modified nucleosides can vary depending on the specific sequence, synthesis scale, and instrumentation. The following table summarizes typical quantitative parameters based on literature for the incorporation of modified and labeled phosphoramidites.[5][6][7][8][9]

| Parameter | Typical Value | Notes |

| Phosphoramidite Coupling Efficiency | >98% | Can be influenced by the steric bulk of the protecting groups and the specific coupling activator used. For modified bases, extended coupling times may be necessary. |

| Overall Yield (per 20-mer) | 30-50% | Highly dependent on the coupling efficiency at each step. Calculated as (Coupling Efficiency)^n-1, where n is the number of bases. |

| Purity (post-HPLC purification) | >95% | Dependent on the efficiency of the synthesis and the resolution of the purification method. |

| ¹³C Isotopic Enrichment | >98% | Dependent on the starting labeled material. |

Experimental Protocols

This section details the necessary experimental procedures, from the preparation of the phosphoramidite to the final analysis of the labeled oligonucleotide.

Part 1: Synthesis of 5'-O-DMT-N⁶-benzoyl-2',3'-O-isopropylideneadenosine-¹³C₅-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite

The synthesis of the phosphoramidite is a crucial first step. It involves the protection of the 5'-hydroxyl and exocyclic amine, followed by phosphitylation of the 3'-hydroxyl group.

Materials:

-

N⁶-benzoyl-2',3'-O-isopropylideneadenosine-¹³C₅

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

Pyridine (anhydrous)

-

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

-

1H-Tetrazole or 4,5-Dicyanoimidazole (DCI)[10]

-

Dichloromethane (DCM, anhydrous)

-

Acetonitrile (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

5'-O-DMT Protection:

-

Dissolve N⁶-benzoyl-2',3'-O-isopropylideneadenosine-¹³C₅ in anhydrous pyridine.

-

Add DMT-Cl portion-wise while stirring at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with methanol.

-

Extract the product with DCM and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting 5'-O-DMT-N⁶-benzoyl-2',3'-O-isopropylideneadenosine-¹³C₅ by silica gel column chromatography.

-

-

3'-O-Phosphitylation:

-

Co-evaporate the 5'-O-DMT protected nucleoside with anhydrous acetonitrile.

-

Dissolve the dried compound in anhydrous DCM.

-

Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and an activator (e.g., 1H-Tetrazole or DCI) to the solution.

-

Stir the reaction at room temperature under an inert atmosphere (e.g., argon).

-

Monitor the reaction by ³¹P NMR or TLC.

-

Upon completion, quench the reaction and purify the crude product by precipitation in cold hexane or by silica gel chromatography to yield the final phosphoramidite.

-

Part 2: Solid-Phase Oligonucleotide Synthesis

The incorporation of the modified phosphoramidite into the growing oligonucleotide chain is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

-

Synthesizer reagents:

-

Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

-

Activator solution (e.g., 0.45 M 1H-Tetrazole or DCI in acetonitrile)[10]

-

Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

-

Acetonitrile (anhydrous, synthesis grade)

-

The prepared 2',3'-O-Isopropylideneadenosine-¹³C₅ phosphoramidite solution in anhydrous acetonitrile.

-

Standard DNA or RNA phosphoramidites.

Procedure (performed on an automated synthesizer):

The synthesis follows a four-step cycle for each nucleotide addition:

-

Deblocking (Detritylation): The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution, exposing the 5'-hydroxyl group.

-

Coupling: The 2',3'-O-Isopropylideneadenosine-¹³C₅ phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. An extended coupling time (e.g., 5-15 minutes) may be required for this modified phosphoramidite to ensure high coupling efficiency.[11]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.

This cycle is repeated for each subsequent nucleotide in the desired sequence.

Part 3: Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The acid-labile nature of the 2',3'-O-isopropylidene group requires a specific deprotection strategy.

Materials:

-

Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[12][13]

-

Anhydrous Triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) or DMSO for 2'-O-deprotection.

-

Acidic buffer (e.g., 80% acetic acid) for isopropylidene group removal.

Procedure:

-

Cleavage and Base/Phosphate Deprotection:

-

Treat the CPG support with concentrated ammonium hydroxide or AMA at room temperature or elevated temperature (e.g., 55°C) for a specified time (e.g., 1-16 hours) to cleave the oligonucleotide from the support and remove the cyanoethyl phosphate protecting groups and the N⁶-benzoyl group.[12][13]

-

Collect the solution containing the crude oligonucleotide.

-

-

2',3'-O-Isopropylidene Group Removal:

-

The isopropylidene group is an acetal and is labile to acid.

-

After cleavage and base deprotection, the oligonucleotide is treated with a mild acidic solution, such as 80% acetic acid in water, for a period sufficient to remove the isopropylidene group (e.g., 30-60 minutes at room temperature).[14]

-

Care must be taken to avoid depurination, which can occur under harsh acidic conditions.

-

Alternative for RNA containing other 2'-O-protecting groups: If the sequence contains other ribonucleotides with standard 2'-O-protecting groups (e.g., TBDMS), a fluoride-based deprotection step (e.g., with TEA·3HF) would precede the acidic deprotection of the isopropylidene group.

Part 4: Purification and Analysis

The final step is to purify the full-length, labeled oligonucleotide from shorter, failed sequences and other impurities.

Methods:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP-HPLC) or ion-exchange (IEX-HPLC) are commonly used for oligonucleotide purification.[15]

-